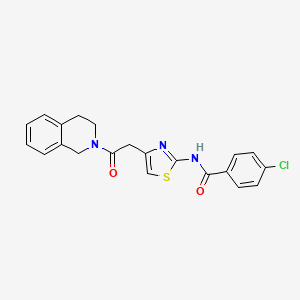
4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in various scientific fields for its unique structural characteristics and potential applications. The compound features a complex structure that incorporates thiazole, isoquinoline, and benzamide moieties, which contribute to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic synthesis. A common route includes the preparation of intermediate compounds such as 3,4-dihydroisoquinoline derivatives and thiazole compounds, which are then coupled through amide bond formation.
Starting materials: The synthesis begins with commercially available 4-chlorobenzoyl chloride and 3,4-dihydroisoquinoline.
Thiazole formation: Thiazole derivatives can be synthesized by reacting α-haloketones with thiourea or other sulfur sources.
Coupling reaction: The final step involves coupling the prepared thiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base (such as triethylamine) to yield the target compound.
Industrial Production Methods
Large-scale production of this compound follows similar synthetic routes but optimized for efficiency and yield. Techniques such as solvent selection, reaction temperature control, and the use of catalysts are adjusted to suit industrial requirements.
化学反応の分析
Types of Reactions
Oxidation: The isoquinoline moiety in the compound can undergo oxidation reactions to form N-oxide derivatives.
Reduction: The carbonyl group in the thiazole ring is prone to reduction, yielding alcohol derivatives.
Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Substitution reactions often involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).
Major Products Formed
Oxidation: N-oxide derivatives of 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide.
Reduction: Reduced alcohol derivatives at the thiazole carbonyl position.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Used as a building block in organic synthesis to create complex molecules.
Studied for its reactivity and ability to form diverse chemical compounds.
Biology
Potential use as a biochemical probe to study enzyme interactions and protein binding.
Medicine
Investigated for its pharmacological properties, such as potential antimicrobial, anticancer, and anti-inflammatory activities.
Industry
Employed in the development of novel materials and chemical sensors.
作用機序
4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide exerts its effects through various molecular mechanisms:
Molecular Targets: The compound can interact with enzymes and receptor proteins, influencing their activity.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Compared to similar compounds, 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide stands out for its unique combination of functional groups, which confer specific reactivity and biological activity.
List of Similar Compounds
4-chloro-N-(thiazol-2-yl)benzamide: : Shares the thiazole-benzamide framework but lacks the isoquinoline moiety.
4-chloro-N-(4-oxo-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-2-yl)benzamide: : Similar structure with an oxo group instead of a methylene linker.
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-2-yl)-4-chlorobenzamide: : Isoquinoline group directly linked to the thiazole without an additional carbonyl group.
The uniqueness of this compound lies in its integrated isoquinoline and thiazole structures, which offer versatile chemical and biological properties.
特性
IUPAC Name |
4-chloro-N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c22-17-7-5-15(6-8-17)20(27)24-21-23-18(13-28-21)11-19(26)25-10-9-14-3-1-2-4-16(14)12-25/h1-8,13H,9-12H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCLPRZBGOHJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone](/img/structure/B2716979.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,5-dimethylbenzamide](/img/structure/B2716981.png)
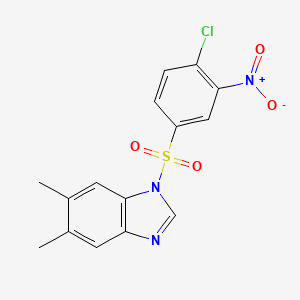
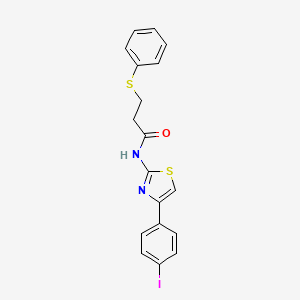
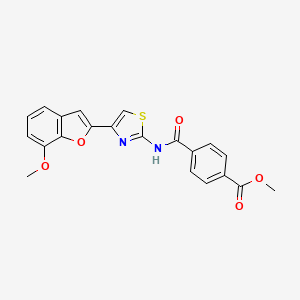
![N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2716990.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2716992.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(3-(3-oxopyrrolidin-1-yl)propyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2716995.png)
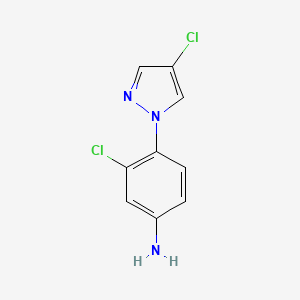
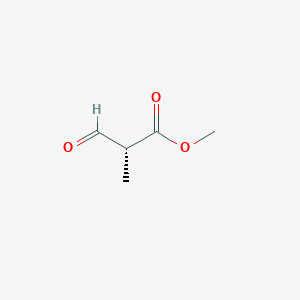
![8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane](/img/structure/B2716998.png)
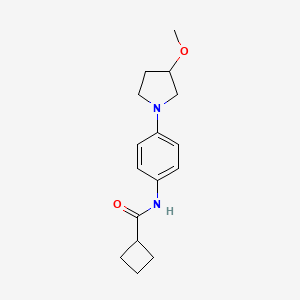
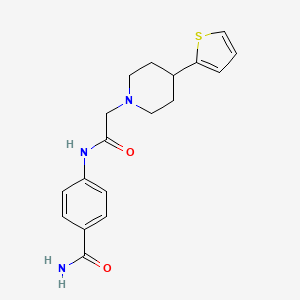
![(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717002.png)
